(R)-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of ®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions, such as sodium hydroxide in water.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc deprotection.
Substitution: Sodium hydroxide (NaOH) for ester hydrolysis.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling.
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Substitution: Carboxylic acid.
Coupling: Peptide derivatives.
Wissenschaftliche Forschungsanwendungen
®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of ®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
®-methyl 3-(tert-butoxycarbonylamino)-2-phenylpropanoate: Similar structure but with a different carbon chain length.
Uniqueness
®-methyl 4-(tert-butoxycarbonylamino)-3-phenylbutanoate is unique due to its specific combination of a Boc-protected amine and an ester functionality, making it a versatile intermediate in organic synthesis. Its stereochemistry (R-configuration) also adds to its uniqueness, as it can influence the biological activity and interactions of the synthesized compounds .
Eigenschaften
Molekularformel |
C16H23NO4 |
---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
methyl (3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-13(10-14(18)20-4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 |
InChI-Schlüssel |
BCKDVLTVOOMDHD-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)OC)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.